molecular formula C12H10O3 B1268439 Methyl 8-hydroxy-1-naphthoate CAS No. 5247-86-9

Methyl 8-hydroxy-1-naphthoate

Cat. No.: B1268439
CAS No.: 5247-86-9
M. Wt: 202.21 g/mol
InChI Key: DSFFPEOQMHEQIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-hydroxy-1-naphthoate can be synthesized through the esterification of 8-hydroxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification processes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-hydroxy-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Methyl 8-hydroxy-1-naphthoate has demonstrated significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies indicate that it can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Drug Development
This compound serves as an intermediate in synthesizing other pharmaceuticals. Its derivatives are being explored for their therapeutic effects against inflammatory diseases and cancer . The unique structure allows for modifications that can enhance drug efficacy and specificity.

Cosmetic Applications

Antioxidant Properties
In cosmetic formulations, this compound is valued for its antioxidant capabilities. It helps protect skin from oxidative stress, which can lead to premature aging and other skin conditions. This makes it a popular ingredient in skincare products aimed at improving skin health .

Stabilizing Agent
The compound is also used to stabilize formulations by preventing the degradation of active ingredients, thereby extending the shelf life of cosmetic products .

Material Science Applications

Polymer Chemistry
this compound is utilized in polymer science to develop novel materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability . Research is ongoing to explore its role in creating biodegradable plastics, which align with current sustainability goals.

Coatings and Adhesives
The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives that require specific performance characteristics, such as resistance to moisture and chemicals .

Research Applications

Organic Synthesis
In laboratory settings, this compound serves as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable tool for chemists looking to create complex molecules efficiently .

Analytical Chemistry
This compound is also used in analytical chemistry as a standard reference material for developing methods involving naphthalene derivatives. Its well-defined properties facilitate accurate measurements and comparisons in research studies .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Methyl 8-hydroxy-1-naphthoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers . This uniqueness makes it valuable in targeted research applications and potential therapeutic uses.

Biological Activity

Methyl 8-hydroxy-1-naphthoate (MHN) is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative of 8-hydroxy-1-naphthoic acid. Its chemical formula is C11H10O3, and it features a naphthalene ring substituted with a hydroxyl group and a methoxy group. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of MHN is primarily attributed to its ability to interact with various enzymes and proteins. It has been shown to participate in biochemical reactions such as:

  • Oxidation : Leading to the formation of naphthoquinones.
  • Reduction : Resulting in the formation of 8-hydroxy-1-naphthylmethanol.
  • Substitution reactions : Producing various ethers and esters depending on the substituents used.

These interactions suggest that MHN may act as an enzyme inhibitor or modulator, influencing metabolic pathways in cells.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. A study highlighted its role in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

Anti-inflammatory Effects

In addition to its anticancer activity, MHN has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokine production in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Study on Anticancer Activity

A notable study evaluated the effects of MHN on human breast cancer cells (MCF-7). The results showed that treatment with MHN led to:

  • Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.
  • Apoptotic Induction : Increased levels of cleaved caspase-3, indicating apoptosis activation.

This study underscores the compound's potential as a lead for developing new anticancer agents .

Study on Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory effects of MHN in lipopolysaccharide (LPS)-stimulated macrophages. The findings included:

  • Cytokine Inhibition : Significant reduction in TNF-alpha and IL-6 levels.
  • Mechanistic Insights : MHN was shown to inhibit NF-kB signaling pathways, which are crucial for inflammation regulation .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 cell proliferation
Anti-inflammatoryReduction in TNF-alpha and IL-6
Enzyme InteractionModulation of enzyme activity

Properties

IUPAC Name

methyl 8-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFFPEOQMHEQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346015
Record name Methyl 8-hydroxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5247-86-9
Record name 1-Naphthalenecarboxylic acid, 8-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5247-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-hydroxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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